molecular formula C9H3F4NO2 B2432756 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile CAS No. 215732-94-8

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile

Cat. No.: B2432756
CAS No.: 215732-94-8
M. Wt: 233.122
InChI Key: QPYMMYGNDXPHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is a fluorinated organic compound with the molecular formula C9H3F4NO2 It is known for its unique structural features, which include a benzodioxane ring substituted with four fluorine atoms and a nitrile group

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Safety and Hazards

The safety information available indicates that “2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile” is potentially dangerous. The GHS pictograms indicate a signal word of "Danger" . Specific hazard statements and precautionary statements are not provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile typically involves the fluorination of a suitable precursor. One common method includes the reaction of 1,4-benzodioxane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like cyanogen bromide (BrCN) or sodium cyanide (NaCN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.

    Substitution: Substituted products with nucleophiles replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes. The nitrile group can also play a role in the compound’s bioactivity by participating in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the nitrile group but shares the fluorinated benzodioxane core.

    2,2,3,3-Tetrafluoro-1,4-butanediol: Contains a similar fluorinated structure but with hydroxyl groups instead of the benzodioxane ring.

    2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-bromide: Similar structure with a bromine atom instead of the nitrile group.

Uniqueness

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is unique due to the presence of both the fluorinated benzodioxane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO2/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYMMYGNDXPHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215732-94-8
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.